molecular formula C7H4ClFN2O B1459297 4-Chloro-5-fluoro-7-aza-2-oxindole CAS No. 1190315-74-2

4-Chloro-5-fluoro-7-aza-2-oxindole

Cat. No.: B1459297
CAS No.: 1190315-74-2
M. Wt: 186.57 g/mol
InChI Key: AFHGYJFHZMMUJA-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-7-aza-2-oxindole is a heterocyclic compound with the molecular formula C8H4ClFN2O It is a derivative of oxindole, which is a significant structure in medicinal chemistry due to its presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-7-aza-2-oxindole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cyclization of α-chloroacetanilides to form oxindoles . The reaction conditions often involve the use of ligands such as 2-(di-tert-butylphosphino)biphenyl and bases like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-7-aza-2-oxindole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxindole ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

4-Chloro-5-fluoro-7-aza-2-oxindole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-7-aza-2-oxindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-fluoro-2-oxindole: Similar structure but lacks the aza group.

    5-Fluoro-7-aza-2-oxindole: Similar structure but lacks the chloro group.

    4-Chloro-7-aza-2-oxindole: Similar structure but lacks the fluoro group.

Uniqueness

4-Chloro-5-fluoro-7-aza-2-oxindole is unique due to the presence of both chloro and fluoro substituents along with the aza group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

4-Chloro-5-fluoro-7-aza-2-oxindole is a derivative of oxindole, a significant heterocyclic compound known for its diverse biological activities. This compound has garnered attention due to its unique structural features, which include both chlorine and fluorine substituents, as well as a nitrogen atom in the oxindole framework. These characteristics may confer distinct biological properties that warrant further investigation.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_6ClF N_2O, with a molecular weight of approximately 200.61 g/mol. The structural arrangement allows for potential interactions with various biological targets, influencing its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been reported to bind to molecular targets, altering their activity and leading to various biological effects. The detailed mechanisms are still under investigation, but preliminary studies suggest involvement in pathways related to antimicrobial and anticancer activities.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly against human cancer cell lines. In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction and inhibition of cell proliferation.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)3.14 ± 0.29Induces apoptosis via mitochondrial pathway
SJSA-1 (Bone)60 - 70Inhibits MDM2, leading to p53 activation

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. It has been observed to inhibit bacterial growth by targeting specific bacterial enzymes essential for cell viability.

Table 2: Antimicrobial Activity Overview

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
E. coli12 µg/mLInhibition of phosphopantetheinyl transferase
S. aureus8 µg/mLDisruption of cell wall synthesis

Study on Neuropathic Pain

A recent study investigated the effects of a related compound (C4) derived from the oxindole scaffold on neuropathic pain models in rodents. Although not directly studying this compound, the findings suggest that compounds within this chemical family can effectively reverse pain responses, indicating potential therapeutic applications in pain management .

Toxicological Assessment

Preliminary toxicological assessments indicate that this compound exhibits low toxicity profiles in vitro, suggesting a favorable safety margin for further development as a pharmaceutical agent.

Properties

IUPAC Name

4-chloro-5-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2O/c8-6-3-1-5(12)11-7(3)10-2-4(6)9/h2H,1H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHGYJFHZMMUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CN=C2NC1=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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